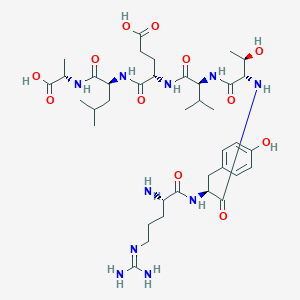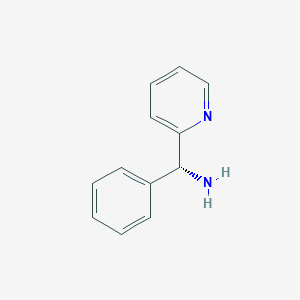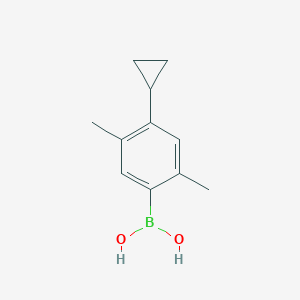![molecular formula C14H11F3N6OS B14090272 6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol](/img/structure/B14090272.png)
6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as silica gel chromatography are often employed to purify the final product .
化学反応の分析
Types of Reactions
6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
作用機序
The mechanism by which 6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, for instance, can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The tetrazole ring may participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 4-(Trifluoromethyl)benzylamine
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole
Uniqueness
6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol is unique due to its combination of a trifluoromethyl group, a tetrazole ring, and a pyrimidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
特性
分子式 |
C14H11F3N6OS |
|---|---|
分子量 |
368.34 g/mol |
IUPAC名 |
4-methyl-2-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H11F3N6OS/c1-8-5-12(24)19-13(18-8)25-7-11-20-21-22-23(11)10-4-2-3-9(6-10)14(15,16)17/h2-6H,7H2,1H3,(H,18,19,24) |
InChIキー |
GAYXDCRSULMSRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)SCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090195.png)

![2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol](/img/structure/B14090216.png)


![3',5-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14090237.png)


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14090250.png)
![7-Methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090253.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B14090254.png)
![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090270.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090274.png)

